2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid, also known as Acid Orange 7 or 2-naphthol orange, is an azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is widely used in the textile industry for dyeing wool and other fabrics .
Preparation Methods
The synthesis of 2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid involves the azo coupling of β-naphthol and the diazonium derivative of sulfanilic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium to facilitate the coupling reaction. Industrial production methods follow similar principles but are scaled up to accommodate large quantities of raw materials and products .
Chemical Reactions Analysis
2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid for nitration reactions. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is used in staining procedures to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: Apart from its use in the textile industry, it is also used in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of 2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid involves the interaction of its azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The compound’s ability to bind to proteins and other biomolecules makes it useful in staining and analytical applications .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid include other azo dyes such as Acid Orange 10 and Acid Red 1. These compounds share the azo group and aromatic ring structure but differ in their specific substituents and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
90638-37-2 |
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Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-15-10-9-13(11-5-1-2-6-12(11)15)17-18-14-7-3-4-8-16(14)23(20,21)22/h1-10,19H,(H,20,21,22) |
InChI Key |
LKDQOATZEBBVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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